molecular formula C11H15N3O3 B13449746 1-(1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl)-1H-pyrazole-4-carboxylic acid

1-(1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B13449746
M. Wt: 237.25 g/mol
InChI Key: PQXAXDYULFTJIQ-UHFFFAOYSA-N
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Description

1-(1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl)-1H-pyrazole-4-carboxylic acid is a complex organic compound featuring a pyrazole ring and a pyrrolidine moiety

Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

1-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C11H15N3O3/c1-8(10(15)13-4-2-3-5-13)14-7-9(6-12-14)11(16)17/h6-8H,2-5H2,1H3,(H,16,17)

InChI Key

PQXAXDYULFTJIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCCC1)N2C=C(C=N2)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole ring followed by the introduction of the pyrrolidine moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-(1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

1-(1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl)-1H-pyrazole-4-carboxylic acid is a complex organic compound that features a pyrazole ring and a pyrrolidine moiety. It has garnered interest in medicinal chemistry because of its potential biological activities.

Scientific Research Applications

1-(1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl)-1H-pyrazole-4-carboxylic acid can be applied to various scientific research fields:

  • Chemistry It is used as a building block for synthesizing more complex molecules.
  • Biology It may serve as a ligand in biochemical assays to study enzyme interactions.
  • Industry It can be used in the production of advanced materials with unique properties.

Anticancer Activity

Pyrazole derivatives, including 1-(1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl)-1H-pyrazole-4-carboxylic acid, have demonstrated anticancer properties in recent studies. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AA549 (Lung Cancer)15
Compound BHeLa (Cervical Cancer)20
1-(1-Oxo...)A549 (Lung Cancer)18

In a study conducted on human lung adenocarcinoma A549 cells, the compound exhibited an IC50 value of 18 µM, indicating moderate potency compared to established chemotherapeutics like cisplatin. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Chemical Reactions

1-(1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions:

  • Oxidation This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
  • Substitution Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar compounds include those with pyrazole and pyrrolidine moieties, such as pyrrolidin-2-one and pyrazole-3-carboxylic acid derivatives. Compared to these compounds, 1-(1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl)-1H-pyrazole-4-carboxylic acid offers unique structural features that may enhance its reactivity and specificity in certain applications .

Biological Activity

The compound 1-(1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer and antimicrobial properties, supported by data tables and relevant case studies.

  • Molecular Formula : C₁₅H₁₈N₂O₃
  • Molecular Weight : 276.33 g/mol
  • CAS Number : 56487-30-0

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including our compound of interest. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AA549 (Lung Cancer)15
Compound BHeLa (Cervical Cancer)20
1-(1-Oxo...)A549 (Lung Cancer)18

In a study conducted on human lung adenocarcinoma A549 cells, the compound exhibited an IC50 value of 18 µM, indicating moderate potency compared to established chemotherapeutics like cisplatin . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated against several multidrug-resistant bacterial strains.

Table 2: Antimicrobial Activity Against Resistant Strains

PathogenMinimum Inhibitory Concentration (MIC)Reference
Methicillin-resistant Staphylococcus aureus (MRSA)>64 µg/mL
Vancomycin-resistant Enterococcus (VRE)>64 µg/mL

The results indicated that while the compound showed no significant antimicrobial activity against Gram-negative pathogens, it had limited activity against certain Gram-positive strains .

Case Studies

In a notable case study, a series of pyrazole derivatives were synthesized and tested for their biological activities. Among these, the target compound demonstrated promising results in terms of cytotoxicity against A549 cells and selective activity against resistant strains of Staphylococcus aureus .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often influenced by structural modifications. In particular, substituents on the pyrazole ring and the pyrrolidine moiety can significantly affect both anticancer and antimicrobial activities.

Table 3: Summary of Structural Modifications and Their Effects

ModificationEffect on Activity
Addition of halogensIncreased anticancer activity
Alkyl substitutionsImproved selectivity against bacteria
Aromatic ring incorporationEnhanced cytotoxic effects

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